molecular formula C25H24N2O2 B1602883 1-(1-Trityl-1H-imidazol-4-yl)propane-1,3-diol CAS No. 426219-41-2

1-(1-Trityl-1H-imidazol-4-yl)propane-1,3-diol

Cat. No.: B1602883
CAS No.: 426219-41-2
M. Wt: 384.5 g/mol
InChI Key: ASEWWUUUGQVFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Trityl-1H-imidazol-4-yl)propane-1,3-diol is a useful research compound. Its molecular formula is C25H24N2O2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

426219-41-2

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(1-tritylimidazol-4-yl)propane-1,3-diol

InChI

InChI=1S/C25H24N2O2/c28-17-16-24(29)23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,24,28-29H,16-17H2

InChI Key

ASEWWUUUGQVFDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(CCO)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (8.78 g) was suspended in dry THF (500 ml) under an argon atmosphere, and ethyl 3-hydroxy-3-(1-trityl-1H-imidazol-4-yl)propanoate (76 g)/dry THF (350 ml) solution was added at the same temperature with stirring under ice-cooling (ice-salt). The mixture was allowed to assume room temperature and stood with stirring for 2 h. The mixture was ice-cooled again and water/THF (1/6; 58.4 ml) was added to stop the reaction. An aqueous Rochelle salt solution (240 g/1.5 L) was added and the mixture was stood with stirring for 18 h. The organic layer was separated, washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was recrystallized from ethyl acetate-ether to give the title compound (58.8 g) as a colorless crystalline powder.
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.4 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.